molecular formula C25H22F3NO5 B10855142 5-((2-(4-Methoxyphenoxy)-5-(trifluoromethyl)phenyl)amino)-5-oxo-3-phenylpentanoic acid

5-((2-(4-Methoxyphenoxy)-5-(trifluoromethyl)phenyl)amino)-5-oxo-3-phenylpentanoic acid

Cat. No.: B10855142
M. Wt: 473.4 g/mol
InChI Key: UMUXAMJXLBOQNN-UHFFFAOYSA-N
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Description

84-B10 is a derivative of 3-phenylglutaric acid. It has gained attention due to its ability to inhibit cisplatin-induced tubular ferroptosis, attenuate mitochondrial damage, and reduce oxidative stress. This compound has shown promise in ameliorating acute kidney injury induced by cisplatin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 84-B10 involves the derivatization of 3-phenylglutaric acid. The specific synthetic routes and reaction conditions are not extensively detailed in the available literature.

Industrial Production Methods

Given its application in scientific research, it is likely produced in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

84-B10 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving 84-B10 include:

    Oxidizing agents: Such as hydrogen peroxide or other peroxides.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in various substituted phenylglutaric acid derivatives .

Scientific Research Applications

84-B10 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 84-B10 involves the activation of the mitochondrial protease, Lon protease 1 (LONP1). This activation helps protect against cisplatin-induced acute kidney injury by preserving mitochondrial ultrastructure, restoring mitochondrial respiration, and reducing mitochondrial reactive oxygen species generation. The compound also enhances the expression of key transporters and enzymes involved in mitochondrial fatty acid β-oxidation and peroxisomal fatty acid β-oxidation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 84-B10

84-B10 is unique due to its dual action in protecting against both mitochondrial and peroxisomal dysfunction. Its ability to activate LONP1 and mitigate oxidative stress sets it apart from other ferroptosis inhibitors. Additionally, its specific application in reducing cisplatin-induced acute kidney injury highlights its potential therapeutic value .

Properties

Molecular Formula

C25H22F3NO5

Molecular Weight

473.4 g/mol

IUPAC Name

5-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)anilino]-5-oxo-3-phenylpentanoic acid

InChI

InChI=1S/C25H22F3NO5/c1-33-19-8-10-20(11-9-19)34-22-12-7-18(25(26,27)28)15-21(22)29-23(30)13-17(14-24(31)32)16-5-3-2-4-6-16/h2-12,15,17H,13-14H2,1H3,(H,29,30)(H,31,32)

InChI Key

UMUXAMJXLBOQNN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)NC(=O)CC(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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